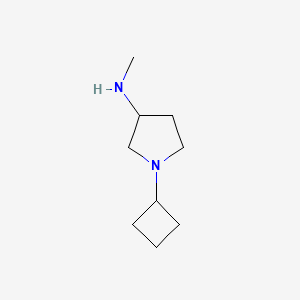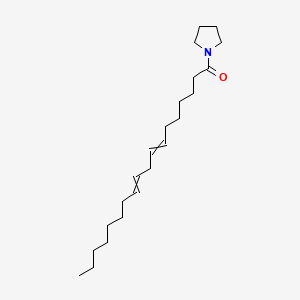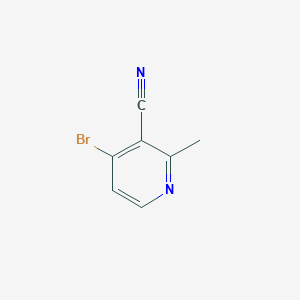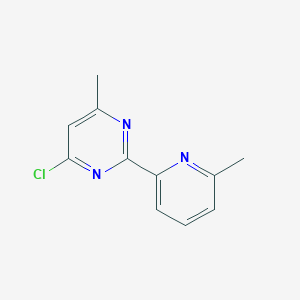
4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a 6-methylpyridin-2-yl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst such as Pd(PPh3)4 . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
化学反应分析
4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
科学研究应用
4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as an antagonist of specific receptors. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions, leading to the modulation of biological processes .
相似化合物的比较
4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine can be compared with other similar compounds such as:
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine: Similar structure but with different substitution patterns.
2,4-Dichloro-6-methylpyrimidine: Contains two chloro groups and is used in different chemical reactions.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of a pyridin-2-yl group and has different reactivity.
These comparisons highlight the unique substitution pattern of this compound, which contributes to its distinct chemical properties and applications.
属性
CAS 编号 |
112451-45-3 |
|---|---|
分子式 |
C11H10ClN3 |
分子量 |
219.67 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-3-5-9(13-7)11-14-8(2)6-10(12)15-11/h3-6H,1-2H3 |
InChI 键 |
GZUUHOGIWXQZJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=N2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


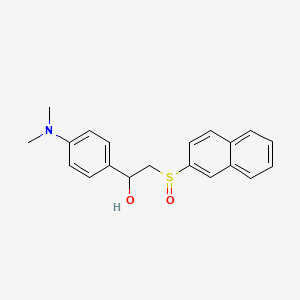
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
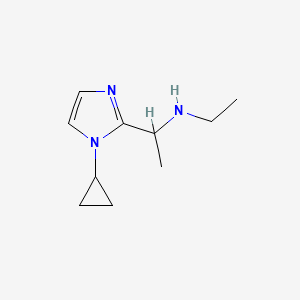
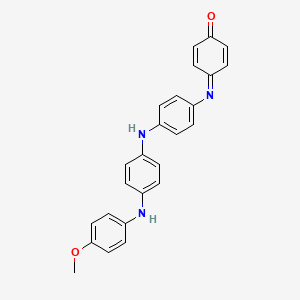
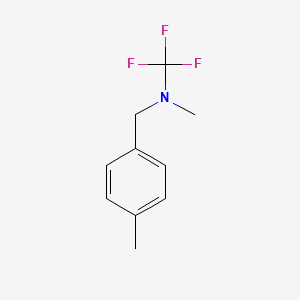
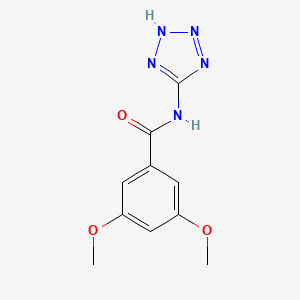

![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
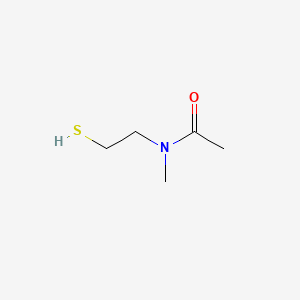
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

